molecular formula C24H20ClN3O4S B10900231 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide

Cat. No.: B10900231
M. Wt: 482.0 g/mol
InChI Key: UDULKFVXCPKXSA-LGJNPRDNSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzoxazole ring, a sulfanyl group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol to introduce the sulfanyl group.

    Formation of the Hydrazide: The intermediate is then reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biology: Could be used as a probe or ligand in biochemical studies.

    Industry: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and sulfanyl group could play a crucial role in binding to the target, while the hydrazide moiety could be involved in specific interactions or reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLETHANAMINE: Similar structure but with a dimethylamino group instead of the hydrazide moiety.

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Contains a thiazole ring instead of the chlorobenzyl ether moiety.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN3O4S/c1-30-21-12-6-8-16(23(21)31-14-17-7-2-3-9-18(17)25)13-26-28-22(29)15-33-24-27-19-10-4-5-11-20(19)32-24/h2-13H,14-15H2,1H3,(H,28,29)/b26-13+

InChI Key

UDULKFVXCPKXSA-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=NNC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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